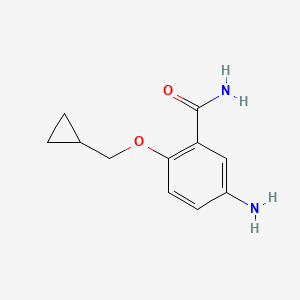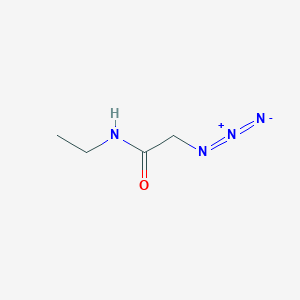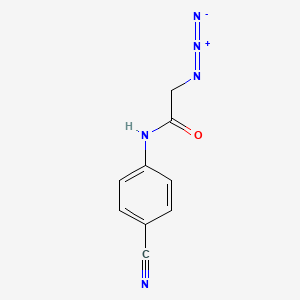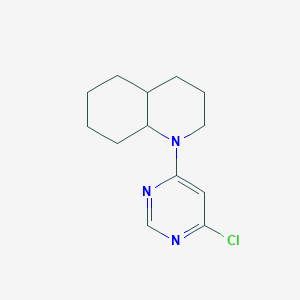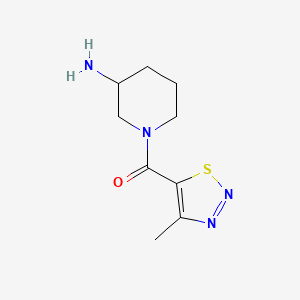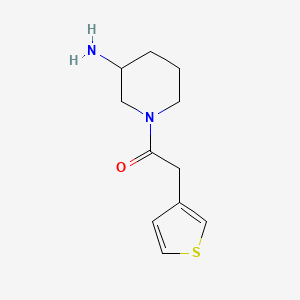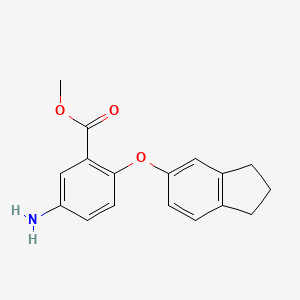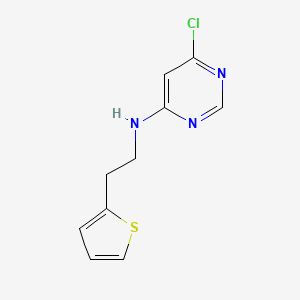
1-(5-(Trifluorometil)piridin-2-il)piperidin-3-amina
Descripción general
Descripción
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Supramolecular
Este compuesto sirve como un ligando N,N bidentato flexible, que se aplica ampliamente en química supramolecular. La introducción del grupo trifluorometilo mejora las propiedades electrónicas y la solubilidad, lo cual es crucial para crear ensamblajes moleculares complejos .
Catálisis
En catálisis, los ligandos derivados de este compuesto pueden utilizarse para influir en las vías y las velocidades de reacción. El grupo trifluorometilo puede alterar la lipofilia del compuesto, lo que afecta la actividad catalítica en las reacciones orgánicas .
Detección de Iones
Los derivados del compuesto se utilizan en aplicaciones de detección de iones. Su capacidad para unirse selectivamente con ciertos iones los hace valiosos en el desarrollo de sensores para detectar iones específicos en varios entornos .
Propiedades Luminiscentes
Los complejos metálicos que involucran este compuesto exhiben propiedades luminiscentes. Estas propiedades son beneficiosas para crear materiales que se pueden utilizar en dispositivos emisores de luz y como marcadores en imágenes biológicas .
Actividad Citotóxica
Algunos derivados de este compuesto han mostrado actividad citotóxica, lo que los convierte en candidatos potenciales para la investigación en terapia contra el cáncer. Su capacidad para unirse con moléculas de ADN se puede aprovechar para diseñar fármacos que se dirijan a las células cancerosas .
Control de Enfermedades
Actividad Fungicida
Se han realizado investigaciones sobre derivados de pirimidinamina que contienen la porción piridin-2-iloxi por su actividad fungicida. Estos estudios son cruciales para la agricultura y el manejo de enfermedades fúngicas en las plantas .
Síntesis de Nuevas Moléculas Híbridas
El compuesto se utiliza como reactivo en la síntesis de nuevas moléculas híbridas de imidazo[1,2-a]piridina-cumarina. Estos híbridos se investigan por su potencial tratamiento de la Hepatitis C, mostrando el papel del compuesto en la química medicinal .
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOCLHCFGAPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)

